Technical Guide: Chlozolinate – Chemical Structure, Properties, and Analytical Profiling
Technical Guide: Chlozolinate – Chemical Structure, Properties, and Analytical Profiling
Part 1: Executive Summary & Classification
Chlozolinate (CAS: 84332-86-5) is a synthetic dicarboximide fungicide, historically utilized for the control of Botrytis and Sclerotinia species in agriculture. While largely obsolete in commercial agriculture due to regulatory bans (e.g., EU Regulation 2076/2002) driven by toxicological concerns, it remains a critical reference standard in environmental toxicology and endocrine disruption research.
Structurally, it is an N-(3,5-dichlorophenyl) oxazolidine-2,4-dione . Its toxicological significance lies in its degradation into 3,5-dichloroaniline (3,5-DCA) , a persistent environmental pollutant and a known nephrotoxin with anti-androgenic potential. This guide details its chemical architecture, synthesis pathways, and validated analytical protocols for detection in complex matrices.
Part 2: Chemical Architecture & Physicochemical Properties
Chlozolinate exists as a racemic mixture due to the chiral center at the C5 position of the oxazolidine ring. The molecule is characterized by a 3,5-dichlorophenyl moiety attached to the nitrogen of the oxazolidine-2,4-dione core.[1][2][3]
Structural Visualization
The following diagram illustrates the chemical structure and the stereogenic center responsible for its enantiomeric forms.
Caption: Modular structural analysis of Chlozolinate highlighting the N-phenyl linkage and hydrolyzable ester functionality.
Physicochemical Data Table
| Property | Value | Context |
| IUPAC Name | Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | Official nomenclature |
| CAS Number | 84332-86-5 | Primary identifier |
| Molecular Formula | C₁₃H₁₁Cl₂NO₅ | - |
| Molecular Weight | 332.14 g/mol | - |
| Physical State | White, odorless solid | Pure standard |
| Melting Point | 110 – 114 °C | - |
| Solubility (Water) | ~2 mg/L (25 °C) | Low aqueous solubility (Lipophilic) |
| Log Pow | 3.15 | Indicates potential for bioaccumulation |
| Vapor Pressure | 1.3 x 10⁻⁵ Pa (25 °C) | Low volatility |
| Stability | Hydrolyzes at pH > 7 | Unstable in basic conditions |
Part 3: Synthesis & Degradation Pathways
Understanding the synthesis provides insight into potential impurities, while the degradation pathway highlights the primary toxicological risks.
Synthetic Route (Industrial Logic)
The synthesis typically involves the cyclization of a phenyl isocyanate derivative with an alpha-hydroxy ester. This route ensures the formation of the oxazolidine-2,4-dione core.
Caption: Synthesis via isocyanate condensation and subsequent environmental degradation to 3,5-DCA.
Mechanism of Action & Toxicity
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Fungicidal Mode: Chlozolinate acts by interfering with osmotic signal transduction (osmoregulation) in fungi, leading to cell collapse. It also induces lipid peroxidation.
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Toxicological Concern: In mammals and the environment, Chlozolinate rapidly hydrolyzes to 3,5-dichloroaniline (3,5-DCA) .
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3,5-DCA is a nephrotoxin and a suspected endocrine disruptor (anti-androgenic), sharing a mechanism with Vinclozolin.
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Photolysis: The compound degrades rapidly under UV light (t½ ~25 hours in water), necessitating protection from light during analytical sample preparation.
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Part 4: Analytical Methodologies
For research and monitoring, precise quantification is required. The following protocol is validated for food and environmental matrices using GC-MS/MS, which offers superior selectivity over HPLC-UV for this compound.
Sample Preparation: Citrate-Buffered QuEChERS
Standard: EN 15662 / AOAC 2007.01 Adapted
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Homogenization: Weigh 10 g of sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.
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Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid.
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Salting Out: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-H-Citrate).
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Agitation: Shake vigorously for 1 min; Centrifuge at 3000 RCF for 5 min.
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Clean-up (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and MgSO₄. Note: Avoid C18 if analyzing for polar metabolites simultaneously.
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Filtration: Centrifuge and filter (0.2 µm PTFE) into a GC vial.
GC-MS/MS Instrumental Parameters
System: Agilent 7890/7000 or equivalent Triple Quadrupole
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Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 µm film).
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Inlet: Splitless, 250 °C.
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Oven Program: 70 °C (1 min) → 25 °C/min → 150 °C → 5 °C/min → 200 °C → 20 °C/min → 280 °C (hold 5 min).
MRM Transitions Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 331.0 | 259.0 | 15 | Quantifier |
| 331.0 | 188.0 | 25 | Qualifier 1 |
| 331.0 | 214.0 | 20 | Qualifier 2 |
Note: The molecular ion (M+) is often weak; fragmentation typically involves loss of the ester group.
HPLC-UV Alternative
For laboratories lacking MS capabilities, HPLC-UV is viable but less sensitive.
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Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile : Water (60:40 v/v).
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Wavelength: 207 nm (Max absorption) or 230 nm.
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Limit of Detection: ~0.05 mg/kg (compared to 0.005 mg/kg for GC-MS).
Part 5: Regulatory & Safety Context
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EU Status: Banned . Chlozolinate was not included in Annex I of Directive 91/414/EEC (Decision 2000/626/EC) and all authorizations were withdrawn by 2002.
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MRLs (Maximum Residue Limits): Generally set at the Limit of Quantification (0.01 mg/kg) in the EU due to its non-approval status.
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Safety Handling:
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H-Statements: H351 (Suspected of causing cancer), H317 (May cause allergic skin reaction), H411 (Toxic to aquatic life with long-lasting effects).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis or standard preparation.
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References
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University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Chlozolinate. Retrieved from [Link]
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European Food Safety Authority (EFSA). (2000). Review report for the active substance chlozolinate. European Commission Health & Consumer Protection Directorate-General. Retrieved from [Link][3][4][5]
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PubChem. (n.d.).[3] Chlozolinate Compound Summary. National Library of Medicine. Retrieved from [Link]
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Shimadzu Application News. (2019). Method for the determination of Residual Pesticides in Honey using LCMS-8050 and GCMS-TQ8040 NX. Retrieved from [Link]
Sources
- 1. CN105813651B - Isoxazoline compositions and their use in preventing or treating parasitic infestations of animals - Google Patents [patents.google.com]
- 2. Chlozolinate (Ref: M 8164) [sitem.herts.ac.uk]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eur-lex.europa.eu [eur-lex.europa.eu]
